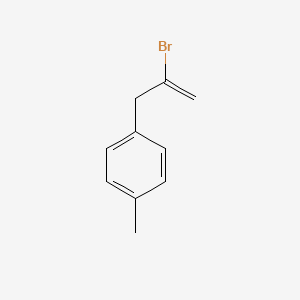

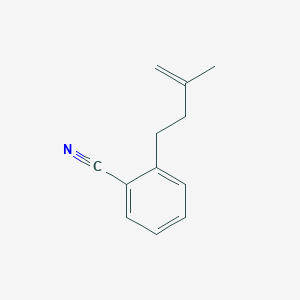

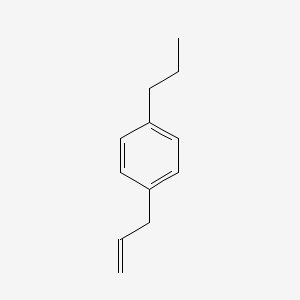

3-(4-n-Propylphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenylacetylene is an alkyne hydrocarbon containing a phenyl group. It exists as a colorless, viscous liquid .

Synthesis Analysis

Phenylacetylene can be prepared by elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia . Another method involves the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by removal of the trimethylsilyl group .Molecular Structure Analysis

The molecular structure of phenylacetylene consists of a phenyl group attached to an acetylene group .Chemical Reactions Analysis

Phenylacetylene is a prototypical terminal acetylene, undergoing many reactions expected of that functional group. It undergoes semi hydrogenation over Lindlar catalyst to give styrene. In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne .Physical And Chemical Properties Analysis

Phenylacetylene has a density of 0.93 g/cm³, a melting point of -45 °C, and a boiling point of 142 to 144 °C .Applications De Recherche Scientifique

Crystal Structure Analysis :

- The crystal and molecular structures of a mesogenic monomer similar to 3-(4-n-Propylphenyl)-1-propene have been determined, providing insights into its crystalline state and molecular conformations (Gupta et al., 2002).

Cytotoxic Compounds from Plant Leaves :

- A study identified a new propene derivative from the leaves of Styrax annamensis, showing potent cytotoxicity against cancer cell lines (Tra et al., 2021).

Gas Phase Reactions :

- Research on ionized propyl phenyl ethers in the gas phase revealed pathways for the elimination of neutral propene, enhancing understanding of unimolecular dissociation processes (Traeger & Morton, 1996).

Catalysis in Organic Synthesis :

- Studies have shown the catalytic behavior of compounds in the synthesis of enol esters from alkynes and carboxylic acids, demonstrating the role of 3-(4-n-Propylphenyl)-1-propene in regioselective synthesis (Bianchini et al., 1990).

Molecular Structure and Interactions :

- Investigations into the molecular structure and interactions of derivatives of 3-(4-n-Propylphenyl)-1-propene have provided valuable data on intermolecular forces and stability in crystal packing (Suwunwong et al., 2009).

Redox Systems and Charge Transfer :

- Studies on π-Conjugated redox systems with Borane/Borataalkene end groups, involving derivatives of 3-(4-n-Propylphenyl)-1-propene, have shed light on the electronic structure and absorption properties of these compounds (Fiedler et al., 1996).

Metathesis and Homodimerization :

- Density functional theory calculations on the metathesis homodimerization of terminal olefins, including 3-(4-n-Propylphenyl)-1-propene, provide insights into the mechanism and selectivity of these reactions (Dang et al., 2012).

Annulation and Radical Cyclization :

- The [3+3] annulation via sequential electron and allylation reactions involving derivatives of 3-(4-n-Propylphenyl)-1-propene has been explored, contributing to the synthesis of new compounds (Ward & Kaller, 1991).

Pharmaceutical Intermediate Synthesis :

- Research on the synthesis of 4-Benzyloxy propiophenone, a pharmaceutical intermediate, highlights the utility of derivatives of 3-(4-n-Propylphenyl)-1-propene in drug production (Yadav & Sowbna, 2012).

Mécanisme D'action

Orientations Futures

The development of efficient and selective methods for the synthesis of molecules, which possess easy-to-modify boryl groups and conjugated chain, is of great importance . The presence of silyl, boryl, as well as other functions like halogen or alkoxy in their structures builds a new class of multifunctionalized enynes that might be modified in various chemical reactions .

Propriétés

IUPAC Name |

1-prop-2-enyl-4-propylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3,7-10H,1,4-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLDHVPMBZNLRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641217 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-n-Propylphenyl)-1-propene | |

CAS RN |

62826-25-9 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.